6-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-OL is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a pyridazine ring bonded to a triazine moiety through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-OL typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and isopropylamine under controlled conditions. The resulting intermediate is then reacted with a pyridazine derivative in the presence of a suitable base to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 6-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(isopropylamino)-1,3,5-triazine: Similar triazine core but lacks the pyridazine moiety.
6-(4,6-Diamino-1,3,5-triazin-2-yloxy)pyridazine: Similar structure but with different substituents on the triazine ring.
Uniqueness
6-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-OL is unique due to its specific combination of a pyridazine ring and a triazine moiety with isopropylamino groups
Properties
IUPAC Name |
3-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O2/c1-7(2)14-11-16-12(15-8(3)4)18-13(17-11)22-10-6-5-9(21)19-20-10/h5-8H,1-4H3,(H,19,21)(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUKMFFRAMGPPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)OC2=NNC(=O)C=C2)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.